2-Chloro-1,3-dimethyl-5-nitrobenzene

Vue d'ensemble

Description

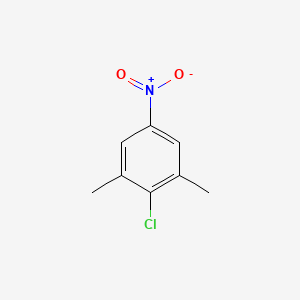

2-Chloro-1,3-dimethyl-5-nitrobenzene is an organic compound with the molecular formula C8H8ClNO2. It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, two methyl groups, and a nitro group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

-

Nitration of 2-Chloro-1,3-dimethylbenzene

Starting Material: 2-Chloro-1,3-dimethylbenzene.

Reagents: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Conditions: The reaction is typically carried out at low temperatures to control the nitration process and avoid over-nitration.

Procedure: The starting material is dissolved in sulfuric acid, and nitric acid is added slowly while maintaining the temperature below 10°C. The reaction mixture is then stirred for a specific period, followed by neutralization and extraction to isolate the product.

-

Chlorination of 1,3-Dimethyl-5-nitrobenzene

Starting Material: 1,3-Dimethyl-5-nitrobenzene.

Reagents: Chlorine gas (Cl2) or sulfuryl chloride (SO2Cl2).

Conditions: The reaction is conducted under controlled conditions to ensure selective chlorination at the desired position.

Procedure: The starting material is exposed to chlorine gas or sulfuryl chloride in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction is monitored until the desired level of chlorination is achieved.

Industrial Production Methods

Industrial production of 2-Chloro-1,3-dimethyl-5-nitrobenzene typically involves large-scale nitration and chlorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and maximizing efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

-

Nucleophilic Substitution

Reagents: Nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (RNH2).

Conditions: Typically carried out in polar solvents like water or alcohols.

Products: Substituted derivatives where the chlorine atom is replaced by the nucleophile.

-

Reduction

Reagents: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

Conditions: Conducted under mild conditions to selectively reduce the nitro group to an amino group.

Products: 2-Chloro-1,3-dimethyl-5-aminobenzene.

-

Oxidation

Reagents: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Conditions: Typically carried out under acidic or basic conditions.

Products: Oxidized derivatives, potentially leading to the formation of carboxylic acids or other oxidized functional groups.

Applications De Recherche Scientifique

Pharmaceuticals

2-Chloro-1,3-dimethyl-5-nitrobenzene has been explored for its potential antimicrobial properties. Studies indicate effectiveness against certain bacteria and fungi, making it a candidate for developing new antimicrobial agents. The nitro group can undergo reduction in microbial systems to form reactive intermediates that disrupt cellular processes.

Agrochemicals

The compound serves as an intermediate in synthesizing various agrochemicals. For instance, it is involved in producing broad-spectrum anticoccidial drugs like toltrazuril, which targets coccidian infections in livestock . This application is crucial for enhancing animal health and productivity.

Materials Science

In materials science, this compound is utilized in the synthesis of dyes and pigments. Its derivatives are incorporated into paints, coatings, and plastics due to their vibrant colors and stability . The compound's role as a precursor for organic pigments highlights its importance in industrial applications.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of this compound against various bacterial strains. Results demonstrated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, suggesting potential for development into a new class of antibiotics.

Case Study 2: Synthesis of Toltrazuril

Research on the synthesis of toltrazuril from this compound highlighted the compound's importance as an intermediate. The synthesis process was optimized to improve yield and reduce environmental impact by minimizing waste products during production .

Toxicological Considerations

While this compound has valuable applications, safety data indicate it poses health risks if inhaled or ingested. Proper handling procedures must be followed to mitigate exposure risks . Toxicological assessments are essential to ensure safe use in both laboratory and industrial settings.

Mécanisme D'action

The mechanism of action of 2-Chloro-1,3-dimethyl-5-nitrobenzene and its derivatives depends on the specific application and the target molecule. In general, the nitro group can undergo reduction to form reactive intermediates that interact with biological targets, such as enzymes or receptors. The chlorine atom and methyl groups can influence the compound’s reactivity and binding affinity, modulating its overall biological activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Chloro-1,3-dimethylbenzene: Lacks the nitro group, resulting in different reactivity and applications.

1,3-Dimethyl-5-nitrobenzene:

2-Chloro-4,6-dimethylaniline: Contains an amino group instead of a nitro group, leading to different chemical and biological properties.

Uniqueness

2-Chloro-1,3-dimethyl-5-nitrobenzene is unique due to the presence of both a chlorine atom and a nitro group on the benzene ring

Activité Biologique

2-Chloro-1,3-dimethyl-5-nitrobenzene (CAS: 38560-96-2) is an organic compound characterized by a nitro group and a chlorine atom attached to a benzene ring that also contains two methyl groups. Its unique structure contributes to its diverse biological activities, making it a subject of interest in pharmacological and toxicological research.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the chlorine atom and the nitro group significantly influences its chemical reactivity and biological activity. The nitro group can undergo reduction in biological systems, leading to reactive intermediates that can interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to form reactive intermediates through the reduction of the nitro group. These intermediates can interact with enzymes and cellular components, potentially leading to inhibition or modification of their activity. The chlorine substituent also plays a role in directing further substitutions on the benzene ring due to its electronegativity and stabilizing effects through resonance .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacteria and fungi. The nitro group is often associated with antimicrobial properties due to its ability to disrupt cellular processes in microbial systems .

Cytotoxic Effects

Studies have shown that this compound may exhibit cytotoxic effects in certain cancer cell lines. It has been evaluated for its potential as an anticancer agent, with findings suggesting that it can induce apoptosis in specific cancer cells .

Case Studies

-

Antimicrobial Activity Study

- Objective: To evaluate the effectiveness of this compound against bacterial strains.

- Method: In vitro assays were conducted against Gram-positive and Gram-negative bacteria.

- Findings: The compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.

-

Cytotoxicity Evaluation

- Objective: To assess the cytotoxic effects on cancer cell lines.

- Method: MTT assays were performed on various cancer cell lines including HeLa and MCF-7.

- Findings: Results indicated a dose-dependent decrease in cell viability, suggesting potential for development as an anticancer drug.

Comparison with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Chloro-1,3-dimethylbenzene | Lacks the nitro group; different reactivity | Limited antimicrobial properties |

| 1,3-Dimethyl-5-nitrobenzene | No chlorine atom; different chemical properties | Moderate cytotoxicity |

| 2-Chloro-4,6-dimethylaniline | Contains an amino group; distinct biological profile | Potentially higher toxicity |

Safety and Toxicity

This compound is classified as harmful by inhalation, skin contact, and ingestion . Safety measures should be taken when handling this compound due to its potential health risks.

Propriétés

IUPAC Name |

2-chloro-1,3-dimethyl-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-5-3-7(10(11)12)4-6(2)8(5)9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOTLSEJRAUKAPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00432807 | |

| Record name | 2-CHLORO-1,3-DIMETHYL-5-NITROBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38560-96-2 | |

| Record name | 2-CHLORO-1,3-DIMETHYL-5-NITROBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.